molecular formula C33H27NO B5195221 4-methyl-N-(4-tritylphenyl)benzamide

4-methyl-N-(4-tritylphenyl)benzamide

Cat. No.: B5195221
M. Wt: 453.6 g/mol
InChI Key: OMPAKDXLGWXIOS-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-tritylphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl ring and a trityl (triphenylmethyl) group attached to the nitrogen-bound phenyl ring. Benzamides are widely explored in medicinal chemistry due to their roles as enzyme inhibitors (e.g., kinase inhibitors like nilotinib and ponatinib) and intermediates in organic synthesis . The trityl group, known for its steric bulk and hydrophobicity, may influence solubility, crystallinity, and binding interactions compared to smaller substituents.

Properties

IUPAC Name

4-methyl-N-(4-tritylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO/c1-25-17-19-26(20-18-25)32(35)34-31-23-21-30(22-24-31)33(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-24H,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPAKDXLGWXIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-tritylphenyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 4-tritylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-tritylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: 4-carboxy-N-(4-tritylphenyl)benzamide.

    Reduction: 4-methyl-N-(4-tritylphenyl)benzylamine.

    Substitution: 4-nitro-N-(4-tritylphenyl)benzamide or 4-bromo-N-(4-tritylphenyl)benzamide.

Scientific Research Applications

4-methyl-N-(4-tritylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving protein-ligand interactions due to its ability to form stable complexes with proteins.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-tritylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amide group can form hydrogen bonds with target molecules, further stabilizing the interaction. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key benzamide derivatives and their properties, highlighting substituent effects on molecular characteristics and bioactivity:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
4-Methyl-N-(4-methylphenyl)benzamide R₁ = CH₃, R₂ = CH₃ C₁₅H₁₅NO 225.29 Baseline structure; used in crystallography and as a synthetic intermediate.
4-Methyl-N-(4-nitrophenyl)benzamide R₁ = CH₃, R₂ = NO₂ C₁₄H₁₂N₂O₃ 256.26 Increased polarity due to nitro group; potential for nitro-reduction chemistry.
4-Bromo-N-(2-nitrophenyl)benzamide R₁ = Br, R₂ = NO₂ C₁₃H₉BrN₂O₃ 337.13 Structural comparison shows planar amide linkage; used in crystallographic studies.
Nilotinib (as hydrochloride monohydrate) R₁ = CF₃, R₂ = complex substituents C₂₈H₂₂F₃N₇O·HCl·H₂O 584.10 (base) Tyrosine kinase inhibitor; high solubility in acidic conditions; no tautomerism.
Ponatinib (AP24534) R₁ = CF₃, R₂ = ethynyl-imidazo[1,2-b]pyridazine C₂₉H₂₇F₃N₆O·HCl 569.00 (base) Potent BCR-ABL inhibitor; retroamide modification enhances potency 3-fold.
4-tert-Butyl-N-(4-methoxyphenyl)benzamide R₁ = t-Bu, R₂ = OCH₃ C₁₉H₂₃NO₂ 309.39 Bulky tert-butyl group enhances hydrophobicity; methoxy improves solubility.
4-Methyl-N-(4-tritylphenyl)benzamide* R₁ = CH₃, R₂ = trityl C₃₃H₂₇NO 465.57 (estimated) Hypothesized high steric hindrance; potential for unique crystal packing. N/A

*Hypothetical data inferred from structural analogs.

Key Observations:

Substituent Effects on Solubility: Electron-withdrawing groups (e.g., NO₂ in ) increase polarity but may reduce membrane permeability. Bulky hydrophobic groups (e.g., trityl, t-Bu in ) lower aqueous solubility but improve lipid bilayer penetration. Methoxy groups () balance hydrophobicity and hydrogen-bonding capacity.

Biological Activity :

  • Nilotinib and ponatinib demonstrate the importance of trifluoromethyl (CF₃) and heterocyclic substituents in targeting kinase active sites .
  • Steric bulk (e.g., trityl) may hinder binding to shallow enzyme pockets but enhance selectivity for deeper hydrophobic regions.

Synthetic Routes :

  • Benzamides are commonly synthesized via Schotten-Baumann reactions (e.g., acyl chloride + amine in aqueous media ).
  • Sulfonamide derivatives () utilize sulfonyl chloride intermediates, enabling modular substitution.

Crystallography and Stability :

  • Planar amide linkages and substituent symmetry (e.g., in ) favor stable crystal lattices.
  • Trityl groups may introduce torsional strain, complicating crystallization (cf. ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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